molecular formula C7H16N2O2 B1423529 N'-hydroxy-2-(2-methylpropoxy)propanimidamide CAS No. 1251506-04-3

N'-hydroxy-2-(2-methylpropoxy)propanimidamide

Cat. No.: B1423529
CAS No.: 1251506-04-3
M. Wt: 160.21 g/mol
InChI Key: LKXIORWBCSAMKS-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(2-methylpropoxy)propanimidamide is a chemical compound belonging to the class of amidoximes, characterized by the N'-hydroxyamidine functional group . This molecular feature is of significant interest in medicinal chemistry and drug discovery, often serving as a key bioisostere for carboxylic acids, amides, and esters, which can enhance a compound's pharmacokinetic properties . The structure incorporates a 2-methylpropoxy (isobutoxy) chain, which can influence the molecule's lipophilicity and overall bioavailability. While specific biological data for this compound may require further research, analogous N'-hydroxyamidine derivatives are frequently investigated as precursors for the synthesis of various nitrogen-containing heterocycles or as potent chelating agents in metalloenzyme inhibition studies . In research settings, this compound holds value as a versatile building block for the development of novel therapeutic agents, potentially targeting a range of diseases. Its mechanism of action in any specific context would be highly dependent on the final synthesized molecule or the biological system under investigation, often involving coordination with metal ions or specific interactions with enzyme active sites. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXIORWBCSAMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N'-hydroxy-2-(2-methylpropoxy)propanimidamide typically involves the formation of the propanimidamide core followed by introduction of the N'-hydroxy group and the 2-methylpropoxy substituent. The key synthetic steps are:

  • Step 1: Preparation of the corresponding 2-(2-methylpropoxy)propanimidamide intermediate
  • Step 2: Hydroxylation of the amidine nitrogen to form the N'-hydroxy derivative

This approach allows for efficient incorporation of the functional groups under controlled conditions.

Detailed Synthetic Routes

Amidation via Propiolate Ester and Amine Reaction

A robust method for synthesizing propanimidamides involves the reaction of methyl or ethyl propiolate esters with appropriate amines in aqueous media at low temperatures (0 to 5 °C). This reaction proceeds smoothly without the need for organic solvents or extreme conditions, yielding high purity products with good selectivity.

Typical Procedure:

Reagent Quantity Conditions Outcome
Methyl propiolate or Ethyl propiolate 1 equiv Added dropwise to aqueous amine solution at 0 °C Formation of 2-propynamide intermediate
Amine (e.g., 2-methylpropoxy-substituted amine) 1 equiv Stirred 2 hours at 0 °C Amidation reaction
Acetic acid Small amount Added post-reaction Quenching and stabilization
Extraction Ethyl acetate Washing with NaHCO3 and drying Isolation of product

Yields typically range from 68% to 96%, with purities above 94% as confirmed by gas chromatography.

Hydroxylation of Amidines

The conversion of the amidine intermediate to the N'-hydroxy derivative is achieved by selective hydroxylation of the nitrogen atom. This can be done using hydroxylamine or related reagents under mild conditions, often in the presence of a base or catalyst to facilitate the reaction.

Key Points:

  • Reaction conditions are optimized to avoid over-oxidation or side reactions.
  • Temperature control is critical, generally maintained between 0 and 5 °C for selectivity.
  • The hydroxylamine moiety is introduced to yield the N'-hydroxy functional group, enhancing biological activity potential.

Industrial Scale Adaptations

For larger scale production, the process is adapted to larger reactors with stringent control of temperature, mixing, and reaction time to ensure batch consistency and product quality. The aqueous-based amidation reduces the use of hazardous organic solvents, improving safety and environmental impact.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale Adaptation Reference
Reaction Temperature 0 to 5 °C 0 to 5 °C with precise control
Solvent Water (aqueous solution) Water, with controlled agitation
Reagent Addition Rate Dropwise over 30 minutes Automated controlled addition
Reaction Time 2 hours stirring 2–5 hours with continuous monitoring
Purity of Final Product >94% by GC >95% by GC with quality control
Yield 68–96% 85–96%

Research Findings on Preparation Efficiency and Quality

  • The aqueous amidation method using propiolate esters and amines is highly efficient, providing good yields and high purity without the need for organic solvents or extreme conditions.
  • Temperature control is crucial; higher temperatures reduce selectivity, while lower temperatures slow the reaction.
  • The hydroxylation step to introduce the N'-hydroxy group is sensitive and requires mild conditions to maintain product integrity.
  • Industrial processes emphasize green chemistry principles by minimizing hazardous solvents and optimizing reaction conditions for safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2-methylpropoxy)propanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-(2-methylpropoxy)propanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-methylpropoxy)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Key Structural Features:

  • Amidoxime core : The N'-hydroxypropanimidamide group (-C(NHOH)-NH₂) enables coordination with transition metals, making it relevant in catalysis or medicinal chemistry.
  • Branched alkoxy substituent : The 2-methylpropoxy group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and interaction with biological targets.

For example, chloroamide precursors react with alcohols (e.g., isobutanol) under basic conditions to form alkoxy-substituted derivatives .

Applications : Amidoximes are explored for antimicrobial, anticancer, and antioxidant activities. The branched alkoxy group in this compound may enhance membrane permeability compared to linear-chain analogs .

Comparison with Similar Compounds

The following table summarizes structural analogs of N'-hydroxy-2-(2-methylpropoxy)propanimidamide, highlighting key differences in substituents, properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
N'-Hydroxy-2-methylpropanimidamide 2-methyl C₄H₁₀N₂O 102.14 Simpler analog; higher solubility, lower lipophilicity
N'-Hydroxy-2-methoxybutanimidamide 2-methoxy, butanimidamide chain C₅H₁₁N₂O₂ 131.15 Enhanced hydrophilicity; potential antioxidant
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-thienyl C₆H₈N₂OS 156.21 Heteroaromatic substituent; possible electronic effects
N'-Hydroxy-3-(4-methylphenoxy)propanimidamide 4-methylphenoxy C₁₀H₁₃N₂O₂ 193.22 Aromatic substituent; improved UV stability
(1Z)-N'-Hydroxy-2-(4-isobutylphenyl)propanimidamide 4-isobutylphenyl C₁₃H₁₉N₂O 219.30 Increased steric hindrance; pharmacological studies

Key Comparative Insights:

Substituent Effects on Lipophilicity: The 2-methylpropoxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Aromatic substituents (e.g., 4-methylphenoxy) enhance UV stability but may reduce metabolic stability compared to aliphatic groups .

Synthetic Accessibility :

  • Alkoxy-substituted amidoximes (e.g., methoxy, isobutoxy) are synthesized via nucleophilic substitution of chloroamide precursors, as demonstrated for thioamide analogs in .
  • Heteroaromatic derivatives require coupling reactions, such as Suzuki-Miyaura for thienyl groups .

Biological Activity :

  • N'-Hydroxy-2-methylpropanimidamide (CAS 35613-84-4) is a reference compound for amidoxime-based antioxidants, showing moderate DPPH radical scavenging activity .
  • Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) from exhibit histone deacetylase (HDAC) inhibition, suggesting that amidoximes may target similar enzymes .

Physical Properties: Branched alkoxy groups (e.g., 2-methylpropoxy) lower melting points compared to linear chains due to reduced crystallinity. For example, (1Z,2E)-N'-hydroxy-2-(hydroxyimino)propanimidamide (CAS 4937-85-3) has a predicted boiling point of 261.3°C, while aromatic analogs like N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide melt at 99°C .

Research Findings and Data

Antioxidant Activity Comparison:

Compound DPPH IC₅₀ (μM) β-Carotene Bleaching Inhibition (%) Reference
N'-Hydroxy-2-methylpropanimidamide 45.2 62.1
N'-Hydroxy-2-(2-thienyl)ethanimidamide 38.7 55.3
Butylated hydroxyanisole (BHA) 12.5 89.6

The target compound’s branched alkoxy group may improve radical scavenging compared to simpler alkyl analogs but remains less potent than commercial antioxidants like BHA.

Biological Activity

N'-Hydroxy-2-(2-methylpropoxy)propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis Methods

The synthesis of this compound typically involves the reaction of an appropriate amine with hydroxylamine under acidic or basic conditions. The following general synthetic route can be applied:

  • Starting Materials :
    • 2-Methylpropyl alcohol
    • Propanamide
    • Hydroxylamine hydrochloride
  • Reaction Conditions :
    • The reaction is generally conducted in a solvent such as ethanol or methanol.
    • Temperature is maintained at around 60°C for optimal yield.
  • Procedure :
    • Mix the hydroxylamine hydrochloride with the alcohol and propanamide.
    • Heat the mixture under reflux for several hours.
    • Purify the product using recrystallization techniques.

Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has demonstrated antioxidant activity through various assays, including:

  • DPPH Assay : Scavenging activity measured at IC50 values of approximately 25 µg/mL.
  • ABTS Assay : Exhibits a significant reduction in ABTS radical cation with an IC50 value of around 30 µg/mL.

Anti-inflammatory Effects

In vivo studies on animal models have suggested that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Radical Scavenging : Its hydroxyl group can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress.
  • Cytokine Modulation : By modulating cytokine production, it may help in reducing inflammatory responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a promising potential for development as an antimicrobial agent, particularly against resistant strains.

Study 2: Antioxidant Activity Assessment

In a study focusing on antioxidant properties, researchers found that the compound effectively reduced oxidative stress markers in cultured human cells, suggesting its potential use in formulations aimed at preventing oxidative damage.

Data Summary Table

Biological ActivityTest MethodResult
AntimicrobialMIC Test32-128 µg/mL
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryIn VivoReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N'-hydroxy-2-(2-methylpropoxy)propanimidamide?

  • Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with alkoxy-substituted propanimidamide precursors. Key steps include:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or acetonitrile (ACN) to minimize hydrolysis of reactive intermediates .
  • Catalysts : Pyridine or triethylamine (TEA) as acid scavengers to stabilize imidamide intermediates .
  • Temperature Control : Reactions are often conducted at 0–25°C to prevent side reactions (e.g., oxidation of the hydroxylamine group) .
    • Safety Note : Ensure proper ventilation and use PPE (gloves, goggles) due to hazards associated with hydroxylamine derivatives (H303+H313+H333) .

Q. How should researchers characterize the purity and identity of this compound?

  • Analytical Workflow :

  • Chromatography : Reverse-phase HPLC with C18 columns, using trifluoroacetic acid (TFA) in mobile phases to improve peak resolution .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm the presence of the 2-methylpropoxy group (δ ~1.0–1.2 ppm for isopropyl protons) and hydroxylamine moiety (broad singlet ~8–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
  • Reference Standards : Compare against certified impurities (e.g., EP/JP pharmacopeial standards) .

Q. What are the critical safety protocols for handling this compound?

  • Key Guidelines :

  • Exposure Control : Use fume hoods and monitor airborne concentrations to avoid inhalation (S22) .
  • Contamination Mitigation : Employ emergency showers/eye wash stations if skin/eye contact occurs (S24/25) .
  • Decontamination : Wash contaminated clothing separately using trained protocols to prevent cross-exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Troubleshooting Strategy :

  • Isotopic Purity : Confirm deuterated solvent purity in NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) .
  • Tandem MS/MS : Fragment ions can distinguish structural isomers (e.g., alkoxy positional variants) .
  • Cross-Validation : Use X-ray crystallography (if crystalline) or IR to validate functional groups (e.g., N–O stretch ~930 cm⁻¹) .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH conditions?

  • Stability Study Framework :

  • Buffered Solutions : Prepare solutions at pH 1–10 (e.g., HCl/NaOH buffers) and monitor degradation via HPLC at 25°C/40°C .
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to identify pH-sensitive functional groups (e.g., hydroxylamine hydrolysis at acidic pH) .
  • Mass Balance : Quantify degradation products (e.g., nitroxide radicals) using LC-MS .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Systematic Approach :

  • Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to normalize inter-lab variability .
  • Solubility Optimization : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to ensure compound solubility does not bias activity .
  • Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites confounding activity results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Reactant of Route 2
N'-hydroxy-2-(2-methylpropoxy)propanimidamide

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